Pregna-1,4-diene-3,20-dione,9-fluoro-11,16,17,21-tetrahydroxy-, (11b,16a)-
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Overview
Description
Pregna-1,4-diene-3,20-dione,9-fluoro-11,16,17,21-tetrahydroxy-, (11b,16a)- is a synthetic steroid compound. It is structurally related to corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in medical and pharmaceutical research due to its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,20-dione,9-fluoro-11,16,17,21-tetrahydroxy-, (11b,16a)- typically involves multiple steps, including fluorination, hydroxylation, and acetylation reactions. The starting material is often a steroid backbone, which undergoes various chemical transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s biological activity.
Substitution: Halogenation and other substitution reactions can modify the fluorine atom or other functional groups, potentially enhancing or diminishing its activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study steroid chemistry and the effects of various functional groups on biological activity.
Biology
In biological research, it is used to investigate the mechanisms of steroid hormone action and their effects on cellular processes.
Medicine
Medically, this compound is explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.
Industry
In the pharmaceutical industry, it is used in the development of new drugs and formulations, particularly for conditions requiring immunosuppression.
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione,9-fluoro-11,16,17,21-tetrahydroxy-, (11b,16a)- involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The compound’s effects are mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A synthetic corticosteroid with higher potency and longer duration of action.
Prednisolone: Another synthetic corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness
Pregna-1,4-diene-3,20-dione,9-fluoro-11,16,17,21-tetrahydroxy-, (11b,16a)- is unique due to its specific fluorination and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and bioavailability compared to other corticosteroids.
Properties
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15?,16?,18-,19-,20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-GPWNUNDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC([C@]3([C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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